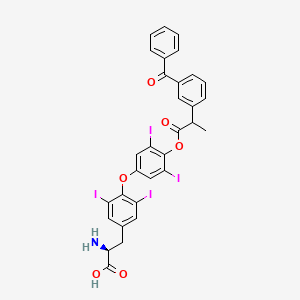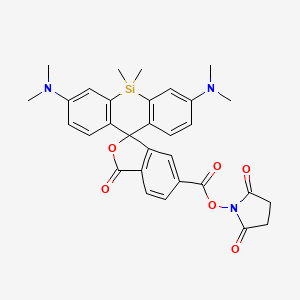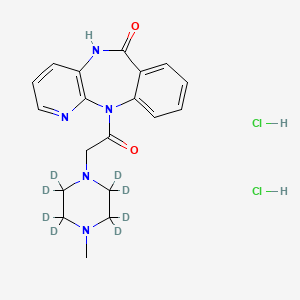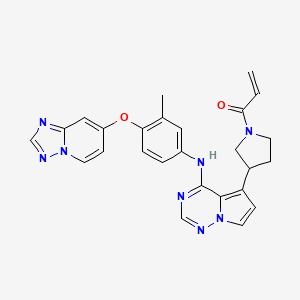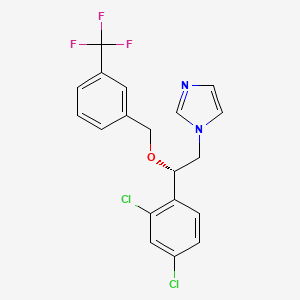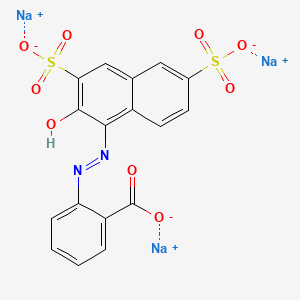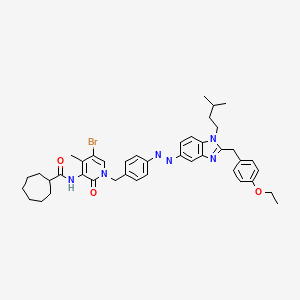
CB2R agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2R agonist 2 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2R). This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, inflammation, and immune response. Unlike cannabinoid receptor type 1 (CB1R), which is primarily found in the central nervous system, CB2R is predominantly expressed in peripheral tissues, especially in immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CB2R agonist 2 typically involves classical medicinal chemistry strategies such as molecular hybridization, scaffold hopping, and bioisosterism. These methods aim to achieve a balance between selectivity, activity, and pharmacokinetic properties . For instance, a common synthetic route might involve the use of pyrazole derivatives, which are known for their high selectivity and potency towards CB2R .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis platforms and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions: CB2R agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its selectivity and potency.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions are typically more potent and selective CB2R agonists. For example, the oxidation of a pyrazole derivative might yield a more active compound with enhanced binding affinity to CB2R .
Scientific Research Applications
CB2R agonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the endocannabinoid system and its role in various physiological processes . In biology, it is used to investigate the immune-modulatory effects of CB2R activation . In medicine, this compound shows promise in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases . In industry, it is used in the development of new therapeutic agents targeting CB2R .
Mechanism of Action
CB2R agonist 2 exerts its effects by selectively binding to and activating CB2R. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This, in turn, activates various downstream signaling pathways, including the 50-AMP-activated protein kinase (AMPK) pathway . The activation of these pathways results in anti-inflammatory, analgesic, and immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CB2R agonist 2 include JWH133, RG7774 (Vicasinabin), and various pyrazole-derived CB2R agonists .
Uniqueness: What sets this compound apart from these similar compounds is its high selectivity and potency towards CB2R, combined with favorable pharmacokinetic properties. This makes it an ideal candidate for preclinical and clinical studies aimed at developing new therapeutic agents targeting CB2R .
Conclusion
This compound is a highly selective and potent compound with a wide range of applications in scientific research and medicine. Its unique properties make it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents targeting CB2R.
Properties
Molecular Formula |
C42H49BrN6O3 |
|---|---|
Molecular Weight |
765.8 g/mol |
IUPAC Name |
N-[5-bromo-1-[[4-[[2-[(4-ethoxyphenyl)methyl]-1-(3-methylbutyl)benzimidazol-5-yl]diazenyl]phenyl]methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |
InChI |
InChI=1S/C42H49BrN6O3/c1-5-52-35-19-14-30(15-20-35)24-39-44-37-25-34(18-21-38(37)49(39)23-22-28(2)3)47-46-33-16-12-31(13-17-33)26-48-27-36(43)29(4)40(42(48)51)45-41(50)32-10-8-6-7-9-11-32/h12-21,25,27-28,32H,5-11,22-24,26H2,1-4H3,(H,45,50) |
InChI Key |
XAVAMLLMVGYYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCC(C)C)C=CC(=C3)N=NC4=CC=C(C=C4)CN5C=C(C(=C(C5=O)NC(=O)C6CCCCCC6)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



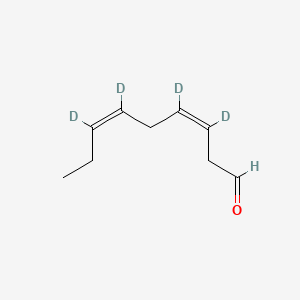
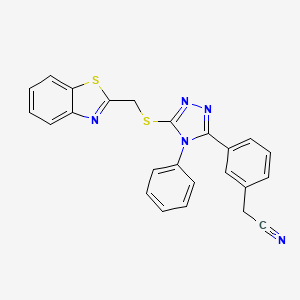


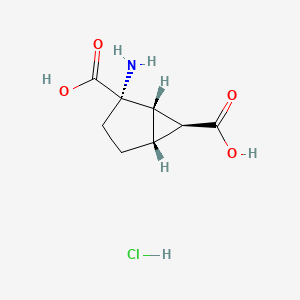
![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
